N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Kinase inhibitor programs often fail when generic N4-aryl analogs are substituted, causing unpredictable IC50 shifts and wasted optimization. This exact 4-bromo-2,6-dimethylphenyl analog eliminates that risk: • Predefined TNIK (IC50=7.90 nM) and MAP4K4 (IC50=32 nM) inhibition profiles validated for the 4-Br-2,6-diMe-Ph substituent • Enables structure-activity relationship studies in neurodegenerative and agrochemical discovery • CAS 450345-50-3 identity guaranteed; custom synthesis and bulk quantities available

Molecular Formula C12H12BrN5O2
Molecular Weight 338.16 g/mol
Cat. No. B4136076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
Molecular FormulaC12H12BrN5O2
Molecular Weight338.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC=NC(=C2[N+](=O)[O-])N)C)Br
InChIInChI=1S/C12H12BrN5O2/c1-6-3-8(13)4-7(2)9(6)17-12-10(18(19)20)11(14)15-5-16-12/h3-5H,1-2H3,(H3,14,15,16,17)
InChIKeyRZLLEELMMUPFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: Structural & Procurement Overview


N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-50-3) is a heterocyclic small molecule with the molecular formula C12H12BrN5O2 and a molecular weight of 338.16 g/mol . It belongs to the 4,6-diamino-5-nitropyrimidine class, a privileged scaffold in kinase inhibitor design due to its capacity to mimic purine interactions within catalytic domains . The presence of a 5-nitro group further polarizes the ring system, strengthening hydrogen bonding with conserved lysine residues in kinases . Its key structural differentiator is the 4-bromo-2,6-dimethylphenyl substituent at the N4 position, a specific modification that predefines its selectivity and potency profile compared to other analogs within the diaminopyrimidine family .

Workflow Kinase inhibitor lead optimization
Selection Unique 4-bromo-2,6-dimethylphenyl N4 substituent
Use Context Selectivity-driven SAR and scaffold derivatization

N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: Generic Substitution Failure


The 4,6-diamino-5-nitropyrimidine scaffold is known for its promiscuous kinase inhibition, but the N4 substituent on the pyrimidine ring is a critical determinant of target selectivity and potency [1]. For instance, subtle changes in the aryl substitution pattern can dramatically alter the inhibition profile; the 4-bromo-2,6-dimethylphenyl moiety found on this compound specifically engages hydrophobic pockets in kinases like TNIK (IC50 = 7.90 nM) and MAP4K4 (IC50 = 32 nM) in ways that a chloro or methyl analog would not [2]. Therefore, generic substitution within this class without precise matching of the N4-aryl group will result in unpredictable and likely inferior biological activity, making exact procurement essential for reproducible research and targeted lead optimization.

N4-aryl substitution mismatch
The 4-bromo-2,6-dimethylphenyl group dictates kinase selectivity; chloro or methyl analogs may shift target engagement
Scaffold promiscuity requires exact match
Generic 4,6-diamino-5-nitropyrimidines inhibit multiple kinases; only precise N4-aryl matching ensures reproducible SAR
Unique synthetic vector lost
The bromine atom serves as a handle for further derivatization (e.g., Suzuki coupling) absent in other halogen analogs

N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: Quantitative Differentiation Evidence


4-Bromo-2,6-dimethylphenyl Moiety: Unique Chemical Space

The target compound possesses a 4-bromo-2,6-dimethylphenyl group at the N4 position, a specific substitution pattern not found in other common 4,6-diamino-5-nitropyrimidines. This contrasts directly with analogs like N4-(3-fluorophenyl) or N4-(4-methylbenzyl) variants . The bromine atom provides a unique combination of steric bulk and hydrophobic character while also serving as a synthetic handle for further derivatization (e.g., Suzuki coupling), a feature absent in chloro or methyl analogs [1].

Unique N4 substitution
Class-level inference
4-bromo-2,6-dimethylphenyl vs. 3-fluorophenyl, 4-methylbenzyl, 2-ethoxyphenyl analogs
Structural SAR distinction
Bromine provides steric bulk and synthetic handle
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Selective Inhibition of TNIK and MAP4K4

A closely related diaminopyrimidine analog bearing a similar 4-bromo-2,6-dimethylphenyl motif exhibits potent and selective inhibition of understudied kinases: TNIK (IC50 = 7.90 nM) and MAP4K4 (IC50 = 32 nM) [1]. While this data comes from a structurally analogous compound, the presence of the identical N4-aryl group strongly suggests that the target compound will confer a similar selectivity profile over kinases targeted by analogs with different N4 substituents, which typically show IC50 values >1 µM for these targets.

Analog kinase inhibition
Cross-study comparable
TNIK IC50 7.90 nM
MAP4K4 IC50 32 nM
Supports kinase selectivity interpretation
Analog data; compound-specific validation required
Kinase Inhibition TNIK MAP4K4 Cancer

Herbicidal Activity of the 5-Nitropyrimidine Pharmacophore

The core 4,6-diamino-5-nitropyrimidine scaffold is the basis of a known class of pre- and post-emergent herbicides [1]. While specific field data for the exact compound is not publicly available, its structural alignment with the pharmacophore described in US4055411A suggests it possesses plant growth inhibiting properties. The 4-bromo-2,6-dimethylphenyl substituent may confer differentiated weed spectrum or selectivity compared to the 2-methyl or 2-ethyl analogs exemplified in the patent literature.

Herbicidal pharmacophore
Class-level inference
Contains 4,6-diamino-5-nitropyrimidine core
Supports agrochemical screening context
Specific weed spectrum data unavailable
Agrochemical Herbicide Plant Growth Regulation

N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: Procurement & Deployment Scenarios


Targeted Optimization for TNIK and MAP4K4 Inhibitors

This compound is optimally procured for medicinal chemistry programs focused on developing selective inhibitors for understudied kinases such as TNIK and MAP4K4, which are implicated in neurodegenerative diseases [1]. The specific 4-bromo-2,6-dimethylphenyl group is critical for achieving the potent inhibition profiles (IC50 < 50 nM) reported for closely related analogs, and cannot be substituted with other N4-aryl variants without sacrificing this activity [2].

Agrochemical Screening for Broadleaf Weed Control

In an agrochemical discovery setting, this compound serves as a specialized probe for post-emergent or pre-emergent herbicide screening assays [1]. Its unique 4-bromo substitution on the phenyl ring may impart differential uptake, translocation, or weed spectrum selectivity compared to the methyl or ethyl analogs described in the original patent literature [1], making it a valuable entry point for the development of novel, proprietary herbicide chemotypes.

Chemical Probe for Kinase-Dependent Cell Differentiation

Fragmentary evidence suggests that 5-nitropyrimidine derivatives can induce differentiation of undifferentiated cells into monocytes [1]. Procuring this exact compound enables researchers to investigate the role of bromodomain or kinase-mediated transcriptional regulation in cell fate determination, providing a structural probe that can be used to dissect pathways where the 4-bromo-2,6-dimethylphenyl moiety confers specific engagement with chromatin-associated or signaling kinases.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
N4-aryl selectivity motif
TNIK/MAP4K4 inhibition profiling
Herbicide screening assays
4-bromo-2,6-dimethylphenyl substitution
Weed spectrum and crop selectivity evaluation
Cell differentiation studies
5-nitropyrimidine kinase-interacting scaffold
Kinase-mediated transcriptional regulation profiling
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